PROTAC SOS1 degrader-4

PROTAC SOS1 Degradation KRAS Signaling

PROTAC SOS1 degrader-4 (also designated compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) to induce the selective, proteasome-dependent degradation of the Son of Sevenless 1 (SOS1) protein. It is a potent, tool-grade compound intended for preclinical research applications, particularly in the study of KRAS-driven cancers.

Molecular Formula C53H65ClN8O7S
Molecular Weight 993.6 g/mol
Cat. No. B12388693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SOS1 degrader-4
Molecular FormulaC53H65ClN8O7S
Molecular Weight993.6 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=C4CCS(=O)(=O)C4=CC=C3)C5CCC(CC5)C(=O)N6CCN(CC6)CC7CCC8(CC7)CCN(CC8)C(=O)C9=CC(=C(C=C9)Cl)N1CCC(=O)NC1=O)OC
InChIInChI=1S/C53H65ClN8O7S/c1-33(39-5-4-6-47-40(39)16-28-70(47,67)68)55-49-42-30-41(46(69-3)31-44(42)56-34(2)57-49)36-7-9-37(10-8-36)50(64)61-26-24-59(25-27-61)32-35-13-17-53(18-14-35)19-22-60(23-20-53)51(65)38-11-12-43(54)45(29-38)62-21-15-48(63)58-52(62)66/h4-6,11-12,29-31,33,35-37H,7-10,13-28,32H2,1-3H3,(H,55,56,57)(H,58,63,66)/t33-,36?,37?/m1/s1
InChIKeyQLIJLLCHYQJSSC-SSMFHXMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC SOS1 Degrader-4: A Quantitative Performance and Procurement Guide for Scientific Selection


PROTAC SOS1 degrader-4 (also designated compound 10) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) to induce the selective, proteasome-dependent degradation of the Son of Sevenless 1 (SOS1) protein [1]. It is a potent, tool-grade compound intended for preclinical research applications, particularly in the study of KRAS-driven cancers [1].

Why In-Class SOS1-Targeting PROTACs and Inhibitors Cannot Be Assumed Interchangeable with PROTAC SOS1 Degrader-4


While multiple SOS1-targeting agents exist—including small-molecule inhibitors like BI-3406 and other PROTAC degraders such as LHF418, ZZ151, and compound 11o—their mechanisms, potencies, and downstream biological effects diverge significantly. SOS1 inhibitors block the KRAS-SOS1 protein-protein interaction [2], whereas PROTACs achieve catalytic, substoichiometric target elimination [1]. Even among SOS1 PROTACs, degradation potency (DC50), maximal degradation efficiency (Dmax), cellular antiproliferative activity (IC50), and in vivo tumor growth inhibition (TGI) can vary by orders of magnitude due to differences in warhead affinity, linker composition, and E3 ligase recruitment efficiency. Substituting one SOS1 degrader for another without rigorous validation risks experimental irreproducibility and erroneous conclusions regarding target biology and therapeutic potential.

Quantitative Differentiators of PROTAC SOS1 Degrader-4: Comparative Evidence for Informed Procurement


SOS1 Degradation Potency (DC50) Comparison: PROTAC SOS1 Degrader-4 vs. LHF418

PROTAC SOS1 degrader-4 demonstrates a significantly more potent SOS1 degradation profile compared to the PROTAC degrader LHF418. Specifically, SOS1 degrader-4 achieves a half-maximal degradation concentration (DC50) of 13 nM [1], while LHF418 exhibits a DC50 of 209.4 nM under comparable conditions [2]. This represents a 16-fold improvement in degradation potency for degrader-4. In addition, degrader-4 demonstrates robust antiproliferative activity with an IC50 of 5 nM in NCI-H358 cells [1].

PROTAC SOS1 Degradation KRAS Signaling Targeted Protein Degradation

SOS1 Degradation Potency (DC50) Comparison: PROTAC SOS1 Degrader-4 vs. ZZ151

PROTAC SOS1 degrader-4 exhibits comparable, albeit slightly superior, SOS1 degradation potency to the well-characterized VHL-recruiting SOS1 degrader ZZ151. Degrader-4 has a reported DC50 of 13 nM [1], while ZZ151 is reported to have a DC50 of 15.7 nM . This indicates that both compounds are similarly potent inducers of SOS1 degradation, placing them among the most effective SOS1 PROTACs described to date. However, degrader-4 achieves this with a distinct E3 ligase (CRBN) and chemical scaffold, offering a valuable alternative chemical probe.

PROTAC SOS1 Degradation KRAS Mutant Cancers Targeted Protein Degradation

Antiproliferative Activity: PROTAC SOS1 Degrader-4 vs. SOS1 Inhibitor BI-3406

While the SOS1 inhibitor BI-3406 and the degrader SOS1 degrader-4 both exhibit nanomolar potency in cell proliferation assays, their mechanisms and resulting efficacy in more complex models differ fundamentally. BI-3406 inhibits the KRAS-SOS1 interaction with an IC50 of 5-6 nM . Similarly, SOS1 degrader-4 inhibits NCI-H358 cell proliferation with an IC50 of 5 nM [1]. However, as a PROTAC, degrader-4 acts catalytically to eliminate the target protein entirely, which can lead to more sustained pathway suppression and potentially overcome resistance mechanisms that limit the efficacy of reversible inhibitors like BI-3406 [1].

SOS1 Inhibition PROTAC Antiproliferative Activity KRAS-Mutant Cancer

In Vivo Efficacy: PROTAC SOS1 Degrader-4 Demonstrates Significant Tumor Growth Inhibition

PROTAC SOS1 degrader-4 has been validated in vivo in an NCI-H358 xenograft mouse model, demonstrating significant antitumor activity. At a dose of 30 mg/kg administered twice daily (bid), degrader-4 achieved a tumor growth inhibition value (TGITV) of 58.8% [1]. This establishes degrader-4 as a functional tool compound for in vivo studies of SOS1-dependent tumor biology and for benchmarking against other SOS1-targeting agents in preclinical settings. Notably, the study also reported that the compound's PK and safety profiles supported its use for further research [1].

PROTAC SOS1 Degrader In Vivo Efficacy Xenograft Model

Optimized Use Cases for PROTAC SOS1 Degrader-4 Based on Quantifiable Performance


Investigating KRAS-Mutant NSCLC Biology in NCI-H358 Models

With a demonstrated IC50 of 5 nM for inhibiting NCI-H358 cell proliferation and a DC50 of 13 nM for SOS1 degradation in the same KRAS G12C-mutant lung cancer cell line [1], PROTAC SOS1 degrader-4 is optimally suited for dissecting SOS1-dependent signaling pathways in this specific non-small cell lung cancer (NSCLC) model. Its potent activity at low nanomolar concentrations minimizes off-target effects and ensures robust, reproducible target engagement for mechanistic studies.

Direct Comparative Studies with SOS1 PROTAC ZZ151 to Probe E3 Ligase Biology

PROTAC SOS1 degrader-4 is a CRBN-recruiting degrader with a degradation potency (DC50 13 nM) that is comparable to the VHL-recruiting degrader ZZ151 (DC50 15.7 nM) [1] . This makes it an ideal tool for head-to-head comparative studies designed to elucidate the functional differences between CRBN- and VHL-dependent protein degradation, assess the impact of E3 ligase expression levels on efficacy, or validate hits from degrader screens with an orthogonal chemical probe.

Preclinical In Vivo Target Validation in Xenograft Models

The compound's validated in vivo activity, with a TGITV of 58.8% at 30 mg/kg bid in an NCI-H358 xenograft model, establishes it as a viable tool for preclinical in vivo studies [1]. This application is critical for researchers moving beyond in vitro characterization to assess the therapeutic potential of SOS1 degradation in a physiologically relevant tumor microenvironment, study pharmacodynamic biomarkers, and design rational combination therapy regimens with other targeted agents.

Overcoming Inhibitor Resistance in SOS1-Dependent Cancer Models

While SOS1 inhibitors like BI-3406 show similar in vitro potency (IC50 5-6 nM) , their mechanism is limited to blocking the KRAS-SOS1 interaction . PROTAC SOS1 degrader-4 achieves complete target elimination through a catalytic mechanism [1]. This makes it the reagent of choice for researchers modeling acquired resistance to SOS1 or KRAS inhibitors, as it can be used to determine whether sustained pathway blockade or target protein removal is required to overcome resistance and restore drug sensitivity.

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